molecular formula C10H21N3O3 B15046848 tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate

Cat. No.: B15046848
M. Wt: 231.29 g/mol
InChI Key: KYBISIYPNCVILR-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, a hydroxyimino group, and a methylcarbamate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tert-butyl group: This can be achieved by reacting isobutylene with a suitable catalyst to form tert-butyl alcohol.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the hydroxyimino group: This step involves the reaction of a suitable aldehyde or ketone with hydroxylamine to form the hydroxyimino group.

    Introduction of the methylcarbamate group: This can be achieved by reacting methyl isocyanate with an appropriate nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, leading to the formation of oximes and nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation products: Oximes, nitroso derivatives.

    Reduction products: Amines.

    Substitution products: Carbamate derivatives.

Scientific Research Applications

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-ethylcarbamate
  • tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-propylcarbamate
  • tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-butylcarbamate

Uniqueness

The uniqueness of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activity, solubility, and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBISIYPNCVILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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